Valine, N-(N-carboxy-DL-valyl)-, DL-, N-benzyl ester
Description
Chemical Name: Valine, N-(N-carboxy-DL-valyl)-, DL-, N-benzyl ester Synonyms: N-Carbobenzyloxy-DL-valine, N-CBZ-DL-Valine, Z-DL-Val-OH, and others . Molecular Formula: Likely C₁₅H₂₀N₂O₅ (inferred from structural analogs like N-Carbobenzyloxy-DL-leucine, C₁₄H₁₉NO₄ ). Structure: Composed of DL-valine with a benzyl ester group at the N-terminus and a carboxy-valyl moiety. The benzyloxycarbonyl (Cbz) group acts as a protective group for the amino acid during peptide synthesis .
Properties
IUPAC Name |
3-methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-11(2)14(16(21)19-15(12(3)4)17(22)23)20-18(24)25-10-13-8-6-5-7-9-13/h5-9,11-12,14-15H,10H2,1-4H3,(H,19,21)(H,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIDNIBSOZLYQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601219406 | |
| Record name | Valine, N-(N-carboxy-DL-valyl)-, DL-, N-benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601219406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879553-77-2 | |
| Record name | Valine, N-(N-carboxy-DL-valyl)-, DL-, N-benzyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879553-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valine, N-(N-carboxy-DL-valyl)-, DL-, N-benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601219406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N-Terminal Protection with Benzyl Chloroformate
The initial step involves protecting the α-amino group of DL-valine to prevent undesired side reactions during subsequent coupling. Benzyl chloroformate (Cbz-Cl) is employed under Schotten-Baumann conditions:
$$
\text{DL-Valine} + \text{Cbz-Cl} \xrightarrow{\text{NaOH, H}2\text{O/CH}2\text{Cl}_2} \text{Cbz-DL-Valine} + \text{HCl}
$$
In this biphasic system, aqueous sodium hydroxide deprotonates the amino group, enabling nucleophilic attack on the chloroformate. The reaction typically achieves >90% yield within 1–2 hours at 0–5°C. Excess Cbz-Cl is quenched with aqueous washes, and the product, Cbz-DL-valine, is isolated via acidification (pH ≈ 2–3) and recrystallized from water.
Key Analytical Data :
- FTIR : $$ \nu{\text{N-H}} $$ at 3347 cm$$^{-1}$$, $$ \nu{\text{C=O}} $$ (carbamate) at 1705 cm$$^{-1}$$.
- $$^1$$H NMR (CDCl$$3$$): δ 1.05 (d, 6H, Val-CH$$3$$), δ 5.12 (s, 2H, Cbz-CH$$_2$$), δ 7.35 (m, 5H, aromatic).
C-Terminal Activation for Amide Coupling
The second DL-valine unit requires activation of its carboxyl group to facilitate amide bond formation. Two prevalent methods are employed:
Acid Chloride Formation
Treatment of DL-valine with thionyl chloride ($$ \text{SOCl}_2 $$) converts the carboxyl group to an acyl chloride:
$$
\text{DL-Valine} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{DL-Valine acyl chloride} + \text{SO}2 + \text{HCl}
$$
This exothermic reaction proceeds quantitatively within 2–3 hours, yielding a reactive intermediate suitable for immediate use.
Mixed Carbonate Activation
Alternatively, ethyl chloroformate and 4-methylmorpholine generate a mixed anhydride:
$$
\text{DL-Valine} + \text{ClCO}2\text{Et} \xrightarrow{\text{NMM, CH}2\text{Cl}_2} \text{DL-Valine mixed anhydride}
$$
This method minimizes racemization and is preferred for sterically hindered substrates.
Amide Bond Formation via Schotten-Baumann Acylation
The final step couples Cbz-DL-valine with activated DL-valine derivatives under mild conditions:
$$
\text{Cbz-DL-Valine} + \text{DL-Valine acyl chloride} \xrightarrow{\text{NaOH, CH}2\text{Cl}2} \text{Cbz-DL-Val-DL-Val-OH} + \text{NaCl}
$$
In a typical procedure, 10 mmol of Cbz-DL-valine is dissolved in dichloromethane (45 mL) and treated with 2 N NaOH (10 mL). Activated DL-valine (10.5 mmol) is added dropwise, and the mixture is stirred for 1 hour at room temperature. Acidification with HCl precipitates the product, which is filtered, washed, and recrystallized from ethanol/water (1:1).
Optimization Insights :
- Yield : 94% when using acyl chlorides vs. 83% with mixed carbonates.
- Purity : Recrystallization from cyclohexane affords white acicular crystals (m.p. 142–144°C).
Spectral Characterization and Quality Control
Rigorous spectroscopic analysis confirms structural integrity:
Fourier-Transform Infrared (FTIR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Routes
| Method | Activation Agent | Yield (%) | Purity (%) | Racemization Risk |
|---|---|---|---|---|
| Acyl Chloride | SOCl$$_2$$ | 94 | 98 | Low |
| Mixed Carbonate | ClCO$$_2$$Et | 83 | 95 | Moderate |
| Solid-Phase Peptide Synthesis | HOBt/EDCl | 88 | 97 | Negligible |
The acyl chloride route offers superior yield and purity, making it the method of choice for large-scale synthesis. Solid-phase approaches, while avoiding soluble byproducts, necessitate specialized resin and are less cost-effective for small batches.
Industrial and Pharmacological Implications
The benzyl ester moiety enhances lipophilicity, facilitating membrane permeability in prodrug applications. Recent studies highlight its utility as a промежуточный продукт in protease inhibitor development, with ongoing trials targeting Alzheimer’s disease and oncology.
Chemical Reactions Analysis
Types of Reactions
Z-Val-Val-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other protective groups or functional moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are employed for deprotection and substitution reactions.
Major Products Formed
The major products formed from these reactions include various protected and deprotected peptide derivatives, which can be further utilized in peptide synthesis and other biochemical applications.
Scientific Research Applications
Valine, N-(N-carboxy-DL-valyl)-, DL-, N-benzyl ester, also known as N-benzyloxycarbonyl-DL-valyl-DL-valine, is a dipeptide derivative composed of two valine amino acids. Its molecular formula is , with a molecular weight of approximately 350.4 g/mol. This compound is characterized by its stability and reactivity, making it a valuable intermediate in peptide synthesis and other biochemical applications. The presence of the benzyloxycarbonyl protecting group enhances its utility in synthetic chemistry by providing protection to the amino group during various reactions.
Data Table: Applications and Features
| Compound Name | Structure Type | Unique Features | Application Areas |
|---|---|---|---|
| N-Carbobenzoxy-DL-valine | Dipeptide derivative | Commonly used as a protecting group in peptide synthesis | Peptide synthesis |
| Acetyl-L-Valine | Amino acid derivative | Used for enhancing solubility and stability | Pharmaceutical formulations |
| Valine Methyl Ester | Ester derivative | Simple ester used for improving bioavailability | Drug development |
| L-Valine | Natural amino acid | Essential amino acid involved in protein synthesis | Protein synthesis, nutritional supplements |
| This compound | Dipeptide derivative | Dual function as building block for peptide synthesis and prodrug candidate that enhances drug absorption; stable and reactive in synthetic chemistry | Peptide synthesis, drug development, enhancing drug bioavailability |
Case Studies
Mechanism of Action
The mechanism of action of Z-Val-Val-OH involves its role as a substrate or inhibitor in enzymatic reactions. The compound interacts with specific enzymes, binding to their active sites and modulating their activity. This interaction can affect various molecular pathways, including those involved in protein synthesis and degradation.
Comparison with Similar Compounds
Key Features :
- Chirality : DL-configuration (racemic mixture), enabling diverse applications in pharmaceuticals and asymmetric synthesis.
- Protective Groups : The N-benzyl ester enhances solubility in organic solvents and prevents unwanted side reactions during peptide coupling .
- Applications : Intermediate in peptide synthesis, chiral resolution studies, and drug development (e.g., analogs of valsartan) .
Structural Analogues
Table 1: Structural Comparison
Key Observations :
- Protective Groups : The target compound uses a benzyl ester and carboxy-valyl group, while N-Carbobenzyloxy-DL-leucine employs a simpler benzyloxycarbonyl (Cbz) group. The benzoyl group in N-Benzoyl-DL-valine lacks ester functionality, reducing its utility in peptide synthesis .
- Chirality : All listed compounds are DL-configurations, but the target compound’s dual protective groups make it more versatile for multi-step syntheses .
Physicochemical Properties
Table 2: Property Comparison
| Property | Target Compound | N-Carbobenzyloxy-DL-leucine | N-Benzoyl-DL-valine |
|---|---|---|---|
| Solubility (Water) | Insoluble | Slightly soluble | Insoluble |
| Melting Point | ~120–125°C | ~110–115°C | ~145–150°C |
| LogP (Lipophilicity) | 2.8 | 2.5 | 1.9 |
Notes:
- The target compound’s higher lipophilicity (LogP 2.8) enhances membrane permeability, making it suitable for drug delivery systems .
- N-Benzoyl-DL-valine’s higher melting point correlates with stronger intermolecular hydrogen bonding .
Stability and Degradation
- Target Compound : Degrades via ester hydrolysis under physiological conditions (pH 7.4), releasing benzyl alcohol and valine derivatives. Stability improves in anhydrous solvents .
- DL-Valine methyl ester HCl : Rapidly hydrolyzes in aqueous environments, limiting its use to controlled reaction conditions .
Biological Activity
Valine, N-(N-carboxy-DL-valyl)-, DL-, N-benzyl ester is a dipeptide derivative with significant biological activity due to its structural characteristics. This compound is primarily used in peptide synthesis and as a prodrug to enhance drug absorption. This article explores its biological activity, including synthesis methods, pharmacological effects, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₉N₃O₄
- Molecular Weight : Approximately 350.4 g/mol
- Structure : The compound consists of two valine amino acids linked by a carboxy group and protected by a benzyl ester.
Biological Activity
This compound exhibits several biological activities:
-
Prodrug Properties :
- Enhances the oral bioavailability of certain drugs by improving absorption in the gastrointestinal tract compared to their parent compounds.
- The compound acts as a prodrug for various antiviral agents, significantly increasing their absorption rates (3-5 fold for valacyclovir and 10-fold for valganciclovir) when administered orally .
-
Enzymatic Interactions :
- The compound may interact with biological receptors and enzymes due to its structural similarity to naturally occurring peptides. This interaction can lead to enhanced therapeutic effects in various applications.
- Therapeutic Applications :
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Esterification : The compound is synthesized through conventional esterification methods involving the reaction of valine with an appropriate acid chloride or anhydride.
- Purification : Following synthesis, purification processes such as recrystallization may be employed to isolate the desired product.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-Carbobenzoxy-DL-valine | Dipeptide derivative | Commonly used as a protecting group in peptide synthesis |
| Acetyl-L-Valine | Amino acid derivative | Used for enhancing solubility and stability |
| Valine Methyl Ester | Ester derivative | Simple ester used for improving bioavailability |
| L-Valine | Natural amino acid | Essential amino acid involved in protein synthesis |
This compound is distinguished by its dual function as both a building block for peptide synthesis and a prodrug candidate that enhances drug absorption.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of using valine derivatives in drug formulations:
- A study demonstrated that valacyclovir's oral bioavailability significantly increased when formulated as a valine ester, leading to improved therapeutic outcomes in patients requiring antiviral treatment .
- Another investigation into the pharmacokinetics of D- and L-valine showed differential absorption rates in various tissues, emphasizing the importance of stereochemistry in drug design .
Q & A
Basic: What synthetic strategies are optimal for preparing Valine, N-(N-carboxy-DL-valyl)-, DL-, N-benzyl ester, and how can side reactions be minimized?
Methodological Answer:
The synthesis typically involves sequential protection/deprotection of functional groups and coupling reactions. Key steps include:
- Carboxy Activation : Use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or diethyl phosphorocyanidate to activate the carboxylic acid group of DL-valine for amide bond formation. DCC minimizes acylurea byproducts when paired with N-hydroxysuccinimide (NHS) .
- Benzyl Ester Protection : Introduce the N-benzyl ester group via benzyl bromide under alkaline conditions to protect the α-carboxyl group during synthesis. This group is stable under acidic hydrolysis but cleavable via hydrogenolysis .
- Racemic Control : Since the compound is DL-valine-derived, racemization risks during coupling can be mitigated by maintaining low temperatures (0–4°C) and using non-polar solvents (e.g., dichloromethane) .
- Purification : Employ reverse-phase HPLC or silica gel chromatography to isolate the product, monitoring purity via LC-MS .
Basic: How can researchers characterize the ionization behavior and stability of this compound under experimental conditions?
Methodological Answer:
- Ionization Potentials : Calculate adiabatic ionization potentials using density functional theory (DFT) with Gaussian software, focusing on HOMO energy levels. Experimental validation can be done via electron impact ionization mass spectrometry, normalizing data to theoretical thresholds (e.g., 8.66–9.36 eV for valine isomers) .
- pH Stability : Perform stability studies in buffered solutions (pH 1–12) at 25–37°C, monitoring degradation via UV-Vis spectroscopy (λ = 210–280 nm) or NMR. The N-benzyl ester group is prone to hydrolysis under strongly acidic/basic conditions, requiring neutral pH for storage .
Basic: What experimental precautions are critical for handling this compound due to its toxicity profile?
Methodological Answer:
- Toxicity Mitigation : Refer to structural analogs (e.g., N-benzyl ester derivatives) with reported toxicity data. For example, N-carbobenzoxy-l-leucine vinyl ester shows reproductive toxicity at 280 mg/kg in mice; thus, dose-response studies should precede in vivo applications .
- Safety Protocols : Use PPE (gloves, lab coats, goggles) and work in a fume hood. Avoid skin contact by employing closed systems during synthesis. Toxicity assessments should include Ames tests for mutagenicity and acute toxicity assays in rodent models .
Advanced: How can computational modeling (e.g., DFT) predict the compound’s reactivity in catalytic or biological systems?
Methodological Answer:
- DFT Workflow : Optimize the molecular geometry using the B3LYP/6-311+G(d,p) basis set. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer behavior. Compare ionization cross-sections of D-, L-, and DL-forms to assess stereochemical effects on reactivity .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS. Parameterize the force field with CHARMM36 and validate binding energies via isothermal titration calorimetry (ITC) .
Advanced: What chromatographic or enzymatic methods resolve the DL-racemic mixture into enantiomers?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column with a hexane/isopropanol (80:20) mobile phase. Monitor retention times and enantiomeric excess (ee) via polarimetric detection .
- Enzymatic Resolution : Employ acylase I from Aspergillus sp. to selectively hydrolyze the L-valine isomer. Optimize reaction conditions (pH 7.0, 30°C) and separate products via ion-exchange chromatography .
Advanced: How does modifying the N-carboxy or N-benzyl groups impact the compound’s bioactivity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Carboxy Group Modifications : Replace the N-carboxy group with N-sulfonyl or N-phosphonamide moieties to alter hydrophilicity. Assess changes in membrane permeability using Caco-2 cell monolayers and PAMPA assays .
- Benzyl Ester Alternatives : Substitute the benzyl group with p-nitrobenzyl or tert-butyl esters to compare hydrolysis rates. Monitor in vitro stability in plasma via LC-MS/MS and correlate with pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
